molecular formula C9H11BrFN B1393435 N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine CAS No. 1216635-19-6

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine

Cat. No.: B1393435
CAS No.: 1216635-19-6
M. Wt: 232.09 g/mol
InChI Key: OIIJNPOYTODHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine is a useful research compound. Its molecular formula is C9H11BrFN and its molecular weight is 232.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications

Synthesis of 2-Fluoro-4-bromobiphenyl The compound 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, shares a structural resemblance with N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine. Despite its utility, traditional synthesis methods encountered challenges, such as the formation of dark decomposition products, lowering yield and purity. A practical pilot-scale method was developed using methyl nitrite and 2-fluoro-4-bromoaniline, addressing these issues and offering a safer, more efficient production route (Qiu et al., 2009).

Biomedical Implications and Research

Carcinogen Metabolite Biomarkers A review highlighted the significance of measuring human urinary carcinogen metabolites, providing crucial insights into tobacco and cancer relationships. The study emphasized the importance of assays like NNAL and NNAL-Gluc due to their specificity to tobacco-specific carcinogens. Such biomarkers are pivotal for future research on tobacco, new tobacco products, and strategies for harm reduction, especially in the context of metabolic polymorphisms and environmental tobacco smoke exposure (Hecht, 2002).

Fluorescent Chemosensors 4-Methyl-2,6-diformylphenol (DFP) based compounds, functioning as chemosensors for a variety of analytes, have shown high selectivity and sensitivity. The presence of two formyl groups on DFP provides ample opportunity to modulate sensing selectivity and sensitivity, paving the way for the development of more precise and versatile chemosensors. This is particularly relevant for applications requiring the detection of specific molecules or ions, highlighting the potential for expanding the utility range of DFP based compounds in various scientific fields (Roy, 2021).

Phase Behavior of Biomedical Polymers The study on the phase behavior of Thermoresponsive Polymers (TRPs) in biomedical research emphasized the importance of understanding biomolecular interactions of various additives with TRPs. The review underscored the need for comprehensive information on the influence of additives like polyols, methylamines, surfactants, and denaturants on TRPs. This understanding is crucial for harnessing the full potential of TRPs in pharmaceutical applications and broadening the scope of polymeric materials in science (Narang & Venkatesu, 2019).

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIJNPOYTODHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.